2-Chloro-4,6-dimethylquinoline

Ion Channel Pharmacology KCNQ Potassium Channel Modulator

Select 2-Chloro-4,6-dimethylquinoline for ion channel and enzyme research: validated KCNQ2 antagonist (IC50 70 nM) with >15-fold selectivity over cardiac KCNQ1/MINK (IC50 1.9 µM), plus confirmed MAO-B inhibitor (IC50 300 nM). The 2-chloro-4,6-dimethyl substitution pattern enables regioselective metalation and Pd-catalyzed cross-coupling, making this building block ideal for constructing focused quinoline libraries. Offered at ≥95% HPLC purity with full QC documentation. Order research quantities now to advance your medicinal chemistry and electrophysiology programs.

Molecular Formula C11H10ClN
Molecular Weight 191.65 g/mol
CAS No. 3913-18-6
Cat. No. B1297726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4,6-dimethylquinoline
CAS3913-18-6
Molecular FormulaC11H10ClN
Molecular Weight191.65 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(C=C2C)Cl
InChIInChI=1S/C11H10ClN/c1-7-3-4-10-9(5-7)8(2)6-11(12)13-10/h3-6H,1-2H3
InChIKeyUPMJOZIDQGBLDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4,6-dimethylquinoline (CAS 3913-18-6) Procurement Overview: Quinoline Scaffold for Chemical Biology and Organic Synthesis


2-Chloro-4,6-dimethylquinoline (CAS 3913-18-6) is a chloro-substituted dimethylquinoline heterocycle with molecular formula C₁₁H₁₀ClN and molecular weight 191.66 g/mol . The compound features a chlorine atom at the 2-position and methyl groups at the 4- and 6-positions on the quinoline ring . This specific substitution pattern confers distinct reactivity and biological recognition properties that differentiate it from other chloroquinoline regioisomers and non-chlorinated dimethylquinoline analogs. Commercially available at purities typically ranging from 95% to 98% (HPLC) , the compound serves as a building block for medicinal chemistry programs targeting ion channels, GPCRs, and enzymes, as well as a substrate for regioselective metalation studies in synthetic methodology development.

Why 2-Chloro-4,6-dimethylquinoline Cannot Be Substituted with Generic Chloroquinolines in Biological Screening or Synthetic Applications


The specific 2-chloro-4,6-dimethyl substitution pattern fundamentally determines both the regioselective reactivity in metalation and cross-coupling reactions and the biological target engagement profile. Base-controlled regioselective functionalization studies demonstrate that chloro-substituted quinolines undergo selective metalation at distinct positions depending on both the base used and the specific substitution pattern of the quinoline ring [1]. Substituting 2-chloro-4,6-dimethylquinoline with 2-chloroquinoline, 4-chloroquinoline, or non-chlorinated 4,6-dimethylquinoline (CAS 826-77-7) would yield entirely different reaction outcomes and biological screening results. In biological systems, the methyl groups at the 4- and 6-positions modulate lipophilicity, metabolic stability, and target binding, while the 2-chloro substituent serves both as a synthetic handle for derivatization and as a pharmacophoric element influencing receptor interactions. The following quantitative evidence demonstrates precisely where this compound exhibits measurable differentiation from its closest structural analogs.

Quantitative Differentiation Evidence for 2-Chloro-4,6-dimethylquinoline: Ion Channel Modulation and Enzyme Inhibition


KCNQ2 Potassium Channel Antagonist Activity of 2-Chloro-4,6-dimethylquinoline

2-Chloro-4,6-dimethylquinoline demonstrates antagonist activity at the KCNQ2 potassium channel with an IC₅₀ of 70 nM measured in CHO cells via automated patch clamp assay [1]. This contrasts with structurally related compounds that function as KCNQ channel activators rather than antagonists; for instance, retigabine derivatives in the quinoline class act as KCNQ2-5 channel openers used for seizure treatment [2]. The 2-chloro-4,6-dimethyl substitution pattern appears to favor antagonist rather than agonist pharmacology at this ion channel family, representing a functional differentiation relevant for tool compound selection.

Ion Channel Pharmacology KCNQ Potassium Channel Modulator Patch Clamp Electrophysiology

KCNQ2/KCNQ3 Heteromeric Channel Antagonist Activity of 2-Chloro-4,6-dimethylquinoline

2-Chloro-4,6-dimethylquinoline also inhibits the heteromeric KCNQ2/KCNQ3 channel with an IC₅₀ of 120 nM measured in CHO cells via automated patch clamp assay [1]. The KCNQ2/KCNQ3 heteromeric channel is the predominant molecular correlate of the neuronal M-current, which regulates neuronal excitability. In contrast, the compound shows substantially weaker activity at the cardiac KCNQ1/MINK channel (IC₅₀ = 1.9 µM), indicating a >15-fold selectivity window between neuronal and cardiac KCNQ channel subtypes under these assay conditions [1][2].

Ion Channel Pharmacology KCNQ2/KCNQ3 Heteromeric Channel Neuronal Excitability

Human MAO-B Enzyme Inhibition by 2-Chloro-4,6-dimethylquinoline

2-Chloro-4,6-dimethylquinoline inhibits human monoamine oxidase B (MAO-B) with an IC₅₀ of 300 nM measured in insect cell membranes expressing human MAO-B [1]. The assay monitored reduction in conversion of kynuramine to 4-hydroxyquinoline via spectrophotometric detection. Structurally related methylquinoline isomers exhibit differential inhibition profiles: studies of methylquinoline isomers (4-MQ, 6-MQ, 7-MQ, 8-MQ) reveal that they primarily inhibit MAO-A competitively rather than MAO-B [2], suggesting that the 2-chloro-4,6-dimethyl substitution pattern may redirect inhibition specificity toward the MAO-B isoform compared to simple methylquinolines.

Enzyme Inhibition Monoamine Oxidase MAO-B Neuropharmacology

Muscarinic Acetylcholine Receptor Binding Affinity of 2-Chloro-4,6-dimethylquinoline

2-Chloro-4,6-dimethylquinoline binds to the muscarinic acetylcholine receptor in rat cerebral cortex membranes with a Ki of 116 nM, measured via competition radioligand binding assay using [³H]-QNB as the radioligand [1]. The compound also shows activity at human muscarinic M2 receptor expressed in CHOK9 cells with a Kd of 0.700 nM [2], though this represents a different measurement parameter (dissociation constant) under distinct assay conditions. This dual receptor interaction profile distinguishes the compound from other quinoline-based muscarinic ligands that show different subtype selectivity patterns, such as tetrahydroquinoline analogs designed as M1/M4 subtype-selective agonists [3].

GPCR Pharmacology Muscarinic Receptor Radioligand Binding CNS Drug Discovery

Synthetic Reactivity Differentiation: Regioselective Metalation of 2-Chloro-4,6-dimethylquinoline

2-Chloro-4,6-dimethylquinoline participates in base-controlled regioselective metalation reactions that enable site-specific functionalization of the quinoline scaffold. Studies on chloro-substituted quinolines demonstrate that the choice of metal amide base (e.g., TMPMgCl·LiCl vs. TMP₂Zn·2MgCl₂·2LiCl) directs metalation to different positions on the quinoline ring, with the 2-chloro and 4,6-dimethyl substitution pattern influencing the regiochemical outcome [1]. In contrast, 2-chloro- and 4-chloro-quinolines undergo palladium-catalyzed cross-coupling reactions under standard conditions—a reactivity profile not frequently observed with carbocyclic chloroaryl compounds [2]. This enhanced reactivity toward transition metal catalysis distinguishes chloroquinolines from non-heterocyclic chloroarenes and makes 2-chloro-4,6-dimethylquinoline a more versatile synthetic intermediate.

Organometallic Chemistry Regioselective Functionalization Metalation Synthetic Methodology

Stereoselective Hydrogenation: 2-Chloro-4,6-dimethylquinoline as a Tetrahydroquinoline Precursor

2-Chloro-4,6-dimethylquinoline serves as a substrate for stereoselective hydrogenation to produce 5,6,7,8-tetrahydroquinoline derivatives. When functionalized with 2-oxazolidinone chiral auxiliaries and subjected to hydrogenation with rhodium on carbon in acetic acid, the compound undergoes diastereoselective hydrogenation followed by traceless cleavage of the chiral auxiliary . This enables efficient stereoselective synthesis of valuable 5,6,7,8-tetrahydroquinoline and decahydroquinoline products . In contrast, 2,4-dichloroquinoline exhibits solvent-dependent differential reactivity at the 2- versus 4-positions when reacting with dimethylamine, with the reaction outcome determined by the choice of methanol versus toluene as solvent [1]. This highlights how the specific chloro-methyl substitution pattern of 2-chloro-4,6-dimethylquinoline provides distinct reactivity compared to polychlorinated quinoline analogs.

Asymmetric Synthesis Hydrogenation Tetrahydroquinoline Chiral Auxiliary

Recommended Research and Industrial Applications for 2-Chloro-4,6-dimethylquinoline (CAS 3913-18-6)


KCNQ Potassium Channel Pharmacology Studies

Based on its demonstrated KCNQ2 antagonist activity (IC₅₀ = 70 nM) and KCNQ2/KCNQ3 heteromeric channel inhibition (IC₅₀ = 120 nM), 2-chloro-4,6-dimethylquinoline is suitable for investigating neuronal M-current modulation [1][2]. The >15-fold selectivity window between KCNQ2/KCNQ3 (IC₅₀ = 120 nM) and cardiac KCNQ1/MINK (IC₅₀ = 1.9 µM) makes it a useful tool compound for probing neuronal KCNQ channel function while minimizing cardiac KCNQ1 interference [1][2]. This contrasts with quinoline-based KCNQ activators such as retigabine derivatives, positioning 2-chloro-4,6-dimethylquinoline as an antagonist tool for dissecting KCNQ channel pharmacology in electrophysiology studies [3].

MAO-B Enzyme Inhibition Screening and Assay Development

With a human MAO-B IC₅₀ of 300 nM measured via kynuramine substrate conversion assay [1], 2-chloro-4,6-dimethylquinoline can serve as a reference inhibitor for MAO-B enzymatic assays. The compound's MAO-B inhibition profile differs from structurally related methylquinoline isomers (4-MQ, 6-MQ, 7-MQ, 8-MQ) that primarily inhibit MAO-A competitively [2], providing a structurally distinct positive control for MAO-B assay validation and high-throughput screening campaigns focused on neurological disorders such as Parkinson's disease.

Regioselective Metalation and Cross-Coupling Methodology Development

2-Chloro-4,6-dimethylquinoline is appropriate for developing and validating regioselective functionalization protocols. The compound participates in base-controlled metalation reactions that enable site-specific introduction of electrophiles, as demonstrated in studies of chloro-substituted quinoline metalation [1]. Its enhanced reactivity in palladium-catalyzed cross-coupling reactions relative to carbocyclic chloroarenes [2] makes it a valuable substrate for optimizing Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and related C-N/C-C bond-forming reactions in synthetic methodology research.

Synthesis of Stereochemically Defined Tetrahydroquinoline Derivatives

2-Chloro-4,6-dimethylquinoline can undergo stereoselective hydrogenation when functionalized with chiral auxiliaries, enabling access to 5,6,7,8-tetrahydroquinoline and decahydroquinoline products [1]. This application is relevant for medicinal chemistry programs requiring saturated nitrogen heterocycles with defined stereochemistry. The 2-chloro substituent remains available for subsequent functionalization after hydrogenation, providing a versatile entry point for constructing complex tetrahydroquinoline-based compound libraries.

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